1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is a unique organofluorine compound characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a fluorinated hydroxypropyl side chain
Preparation Methods
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorinated Hydroxypropyl Group: The fluorinated hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a fluorinated alcohol reacts with an appropriate leaving group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Ring-Opening Reactions: The cyclopropane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules, particularly in the development of fluorinated compounds with enhanced stability and bioactivity.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, owing to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorinated hydroxypropyl group enhances the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity.
Comparison with Similar Compounds
1-(3-Fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds:
Sulfonyl Chlorides: Compared to other sulfonyl chlorides, this compound exhibits enhanced reactivity and stability due to the presence of the fluorinated hydroxypropyl group.
Fluorinated Compounds: Similar to other fluorinated compounds, it demonstrates improved metabolic stability and lipophilicity, making it a valuable tool in drug design.
Similar compounds include:
- 1-(2-Hydroxyethyl)cyclopropane-1-sulfonyl chloride
- 1-(3-Fluoropropyl)cyclopropane-1-sulfonyl chloride
- 1-(3-Chloro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride
Properties
Molecular Formula |
C6H10ClFO3S |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClFO3S/c7-12(10,11)6(1-2-6)3-5(9)4-8/h5,9H,1-4H2 |
InChI Key |
XZLIROOLMLJWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(CF)O)S(=O)(=O)Cl |
Origin of Product |
United States |
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